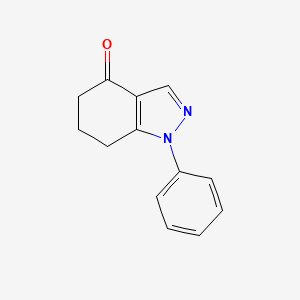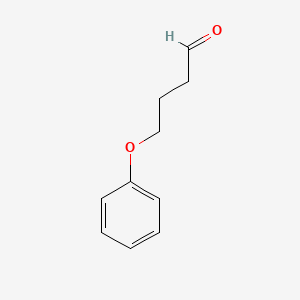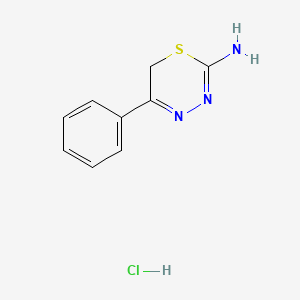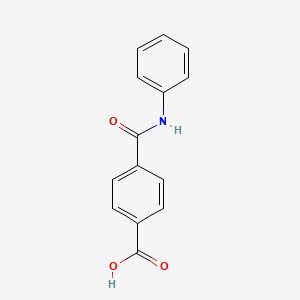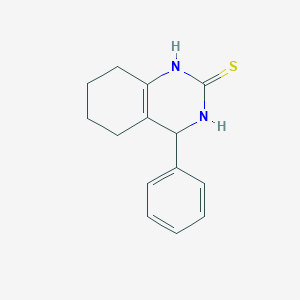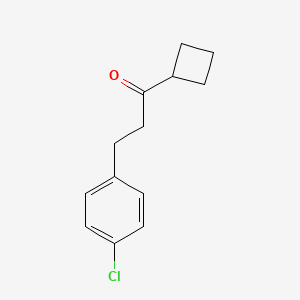
2-(4-Chlorophenyl)ethyl cyclobutyl ketone
Descripción general
Descripción
Regioselective Synthesis Analysis
The synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols has been achieved through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process involves the use of NaH followed by treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid to yield the desired quinolin-8-ols. Alternatively, the use of Na[BH3(CN)] leads to the formation of 1,2,3,4-tetrahydroquinolin-8-ols. The key to this reaction is the generation of alkylideneaminyl radical intermediates through single electron transfer between the 3-hydroxyphenyl and 2,4-dinitrophenyl groups .
Molecular Structure Analysis
The crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate has been determined, revealing a significant dihedral angle between the chlorobenzene ring and the plane of the ethyl ester residue. This angle is approximately 54.10°. In the crystal lattice, molecules are connected through interactions between methoxy and ketone groups as well as between benzene and carboxylate carbonyl groups, forming a supramolecular layer .
Chemical Reactions Analysis
The Fischer indolisation of cyclopropyl phenyl ketone and cyclobutyl phenyl ketone phenylhydrazones has been studied, showing that the reaction with phenylhydrazine under specific conditions can yield various products. For cyclopropyl phenyl ketone, the reaction produces 2,3,4,5-tetrahydro-2,6-diphenylpyridazine and 3-(2-chloroethyl)-2-phenylindole. In the case of cyclobutyl phenyl ketone phenylhydrazone, different alkoxy-substituted hexahydrocyclopent[b]indoles are formed when the reaction is carried out in alcohols saturated with hydrogen chloride .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-(4-Chlorophenyl)ethyl cyclobutyl ketone, insights can be drawn from the related compounds studied. The crystal structure analysis of a related chlorophenyl compound suggests that such molecules may exhibit specific intermolecular interactions that could influence their physical properties, such as melting points and solubility . The reactivity of similar ketones in cyclization and indolisation reactions indicates that 2-(4-Chlorophenyl)ethyl cyclobutyl ketone may also participate in similar chemical processes, potentially leading to the formation of heterocyclic compounds .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-cyclobutylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMQCAXGOREKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644505 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethyl cyclobutyl ketone | |
CAS RN |
898788-57-3 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



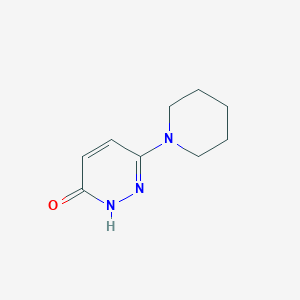
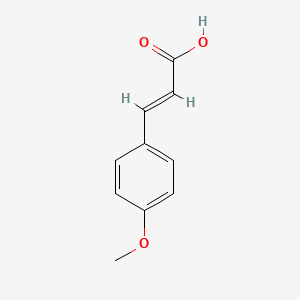
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
